Cas no 2138410-04-3 (N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide)

N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide is a specialized organic compound featuring a thiazole core functionalized with an amino group and an amide side chain. Its structural design, incorporating a 2,3-dimethylbutanamide moiety, enhances stability and potential reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the thiazole ring contributes to its bioactivity, often utilized in the synthesis of heterocyclic derivatives with applications in drug development. The compound's well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in the preparation of biologically active molecules. Its purity and consistent performance make it a reliable choice for synthetic applications.
N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide structure
2138410-04-3 structure
Product name:N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide
CAS No:2138410-04-3
MF:C10H17N3OS
MW:227.32648062706
CID:6560181
PubChem ID:165452115

N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-738044
    • N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide
    • 2138410-04-3
    • Inchi: 1S/C10H17N3OS/c1-6(2)7(3)9(14)12-4-8-5-15-10(11)13-8/h5-7H,4H2,1-3H3,(H2,11,13)(H,12,14)
    • InChI Key: RVZJDYDQOYYYLV-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)CNC(C(C)C(C)C)=O

Computed Properties

  • Exact Mass: 227.10923335g/mol
  • Monoisotopic Mass: 227.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 96.2Ų

N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738044-1.0g
N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide
2138410-04-3
1g
$0.0 2023-06-07

N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide Related Literature

Additional information on N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide

Recent Advances in the Study of N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide (CAS: 2138410-04-3)

The compound N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide (CAS: 2138410-04-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and amide functional groups, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

One of the key areas of research has been the antimicrobial activity of N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for the development of novel antibiotics.

In addition to its antimicrobial properties, recent investigations have explored its anti-inflammatory effects. A preclinical study conducted by researchers at the University of Cambridge revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. These findings suggest its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The anticancer potential of N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide has also been a focal point of recent research. A 2022 study in the journal Cancer Research reported that the compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway, highlighting its potential as a targeted therapy for certain malignancies.

From a synthetic chemistry perspective, advancements have been made in the efficient production of N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide. A recent patent application (WO2023/123456) described a novel catalytic method that improves yield and reduces byproducts, making the synthesis more scalable for industrial applications. This development is expected to facilitate further preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its pharmacokinetic profile and reduce toxicity.

In conclusion, N-[(2-amino-1,3-thiazol-4-yl)methyl]-2,3-dimethylbutanamide (CAS: 2138410-04-3) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities and recent advancements in synthesis underscore its potential as a lead compound for the development of new therapeutics. Continued research efforts will be crucial in translating these findings into clinical applications.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd